1-(2-Allyl-phenoxy)-3-amino-propan-2-ol
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Overview
Description
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines This compound is characterized by the presence of an allyl group attached to the phenoxy ring and an amino group on the propanol chain
Scientific Research Applications
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential beta-adrenergic blocking activity.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol typically involves the reaction of 2-allylphenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with an amine to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Aqueous or organic solvents like ethanol or methanol
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products:
Oxidation Products: Epoxides, alcohols
Reduction Products: Secondary and tertiary amines
Substitution Products: Various substituted phenoxy derivatives
Mechanism of Action
The mechanism of action of 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol involves its interaction with specific molecular targets. The compound may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include:
Binding to Receptors: The amino group interacts with receptor sites, modulating their activity.
Signal Transduction: Activation or inhibition of downstream signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol can be compared with other phenoxypropanolamines:
Similar Compounds: 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol, 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol
Uniqueness: The presence of the allyl group and the specific positioning of the amino group confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-amino-3-(2-prop-2-enylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-5-10-6-3-4-7-12(10)15-9-11(14)8-13/h2-4,6-7,11,14H,1,5,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICLKXVMGFSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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